molecular formula C14H13ClN2O B6354070 4-Benzyloxyindazole hydrochloride CAS No. 1171370-88-9

4-Benzyloxyindazole hydrochloride

Cat. No. B6354070
CAS RN: 1171370-88-9
M. Wt: 260.72 g/mol
InChI Key: GWPQKPUPQOWSAU-UHFFFAOYSA-N
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Description

4-Benzyloxyindazole hydrochloride (4-BIH) is a novel synthetic compound with a variety of uses in scientific research. It is a member of the indazole family of compounds, which are characterized by their aromatic rings and nitrogen-containing heterocycles. 4-BIH has been studied extensively in vitro, in vivo, and in clinical trials for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising therapeutic agent for a number of diseases. In addition, 4-BIH has been found to have potential applications in laboratory experiments, making it an attractive compound for research into a variety of biological processes.

Scientific Research Applications

4-Benzyloxyindazole hydrochloride has been studied extensively in scientific research and has been found to have a variety of therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising therapeutic agent for a number of diseases. In addition, 4-Benzyloxyindazole hydrochloride has been found to have potential applications in laboratory experiments, making it an attractive compound for research into a variety of biological processes.

Mechanism of Action

The exact mechanism of action of 4-Benzyloxyindazole hydrochloride is not yet fully understood. However, it is believed that the compound acts as an antagonist of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, and by blocking its activity, 4-Benzyloxyindazole hydrochloride is thought to reduce inflammation. In addition, 4-Benzyloxyindazole hydrochloride has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-Benzyloxyindazole hydrochloride has been found to have a variety of biochemical and physiological effects. In animal models, 4-Benzyloxyindazole hydrochloride has been found to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells, reduce tumor size, and induce apoptosis. In addition, 4-Benzyloxyindazole hydrochloride has been found to possess anti-bacterial properties and to reduce the growth of bacterial colonies.

Advantages and Limitations for Lab Experiments

The use of 4-Benzyloxyindazole hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and its effects can be easily studied in vitro and in vivo. However, there are some limitations to its use in laboratory experiments. It is not approved for clinical use, and its effects on humans are not yet fully understood. In addition, it has not been extensively studied in clinical trials, and its long-term effects are not yet known.

Future Directions

The potential applications of 4-Benzyloxyindazole hydrochloride are numerous and varied, and there are many potential future directions for research into its therapeutic potential. These include further research into its anti-inflammatory and anti-cancer properties, as well as its potential applications in treating bacterial infections. In addition, further research into its mechanism of action and its potential side effects is needed in order to fully understand its effects on humans. Finally, further research into its potential uses in laboratory experiments is needed in order to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-Benzyloxyindazole hydrochloride is a multi-step process that begins with the reaction of 4-bromobenzyl alcohol with 1-methyl-3-nitro-1H-indazole. This reaction produces 4-bromobenzyloxyindazole, which is then reacted with hydrochloric acid to form 4-benzyloxyindazole hydrochloride. This reaction can be carried out in anhydrous conditions and yields a white, crystalline powder. The synthetic method is relatively simple and can be scaled up for commercial production.

properties

IUPAC Name

4-phenylmethoxy-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.ClH/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13;/h1-9H,10H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPQKPUPQOWSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyindazole hydrochloride

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